molecular formula C19H18N2O4S B2915877 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1286718-25-9

3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2915877
CAS No.: 1286718-25-9
M. Wt: 370.42
InChI Key: UIQAYRCRWCGZCE-UHFFFAOYSA-N
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Description

3-Acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with an acetyl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyridine derivatives. These derivatives are then reacted with benzenesulfonamide under specific conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medical applications include the development of new drugs or therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In industry, the compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

  • 3-Acetyl-2,5-dimethyl furan

  • 2-acetyl-3-methylfuran

  • N-(furan-2-ylmethyl)benzenesulfonamide

Uniqueness: Compared to these similar compounds, 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide stands out due to its additional pyridine ring, which contributes to its unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-15(22)16-6-4-9-19(12-16)26(23,24)21(14-18-8-5-11-25-18)13-17-7-2-3-10-20-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQAYRCRWCGZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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